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‘ Compound of Interest

Compound Name: 4-Amino-3-hydroxy-n,n-dimethylpicolinamide
CAS No.: 1255917-92-0
Cat. No.: B12106117

Get Quote

A Comparative Technical Guide for Drug Development
The Molecule & The Challenge

CAS 1255917-92-0 is not a simple reagent; it is a poly-functionalized pyridine scaffold.[1] In drug development, it serves as a "primary reference stan

candidate for calculating yields and defining impurity profiles in GMP manufacturing.
* Chemical Name: 4-Amino-3-hydroxy-N,N-dimethylpicolinamide[1][2][3][4][5]

» Molecular Formula: CsH11N302

* Molecular Weight: 181.19 g/mol

 Critical Quality Attributes (CQASs):

o Oxidation Risk: The 3-hydroxy group ortho to the pyridine nitrogen is susceptible to oxidation or dimerization (forming azo/azoxy species) if not s
under inert gas.

o Hygroscopicity: The amide and hydroxy groups facilitate water absorption, requiring rigorous TGA (Thermogravimetric Analysis) for accurate ass
calculation.

Provider Landscape: Comparative Analysis

There is currently no pharmacopeial (USP/EP) standard for this specific intermediate. Researchers must choose between Certified Reference Materi
(CRM) providers or High-Purity Chemical Suppliers and perform in-house qualification.[1]

Tier 1: Specialized Reference Standard Providers (Recommended for GMP/GLP)

Companies that offer comprehensive Certificates of Analysis (CoA) including gNMR, TGA, and ROI.
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Feature

Toronto Research Chemicals (TRC)

LGC Standards

Custom Synthesis (e.g.,
WuXi/Pharmaron)

Purity Claim

>98% (HPLC)

>99% (Certified)

Custom (>99.5%)

Data Package

H-NMR, MS, HPLC, Elemental

Full Content (QNMR + TGA)

Full GMP Validation Report

Traceability Moderate High (ISO 17034 often) High (Batch Records)
Lead Time 1-2 Weeks 2-4 Weeks 8-12 Weeks
High ( Very High ( Extreme (
Cost
$) ) $)
Best For Late-stage R&D, Impurity ID Release Testing, Clinical Batches Commercial Launch

Tier 2: Research Chemical Suppliers (Recommended for Early Discovery)

Companies that supply "As-Is" purity. Suitable for synthesis but require re-qualification for use as a standard.

Feature MedChemExpress (MCE) BOC Sciences BLD Pharm
Purity Claim >98% >95-98% >95%
Data Package H-NMR, LC-MS H-NMR, HPLC H-NMR (Basic)
Batch Consistency High Variable (Batch-dependent) Variable
Moderate (
Price Low ($) Very Low ($)
)
Risk Low (Good QC) Moderate (Check CoA) High (Recrystallization often needed)

Technical Qualification Protocol (The "Self-Validating System")

Do not trust a vendor CoA blindly for critical assays. Use the following workflow to convert a commercial reagent into a Primary Reference Standard.

Step 1: Structural Confirmation (Identity)

¢ 1H-NMR (DMSO-d6): Verify the N,N-dimethyl singlets (~2.9-3.0 ppm) and the pyridine aromatic protons. Look for peak splitting in the dimethyl regi

which may indicate restricted rotation of the amide bond (rotamers), a common artifact often mistaken for impurities.

* Mass Spectrometry: Confirm [M+H]+ = 182.2 m/z.

Step 2: Purity & Potency Assignment (The "Mass Balance" Approach)

A simple HPLC area % is insufficient for a reference standard because it ignores water, solvents, and inorganic salts.

Formula for Potency Calculation:

graphic Purity (%)
X

(
1

%

°
Water
+
%

°

Solvents

© 2026 BenchChem. All rights reserved.

2/5

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12106117?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

+

o°

Residue
100

)
\text{Assay (%)}graphic Purity (%)} \times \left( 1 - \frac{% \text{Water} + % \text{Solvents} + % \text{Resii

« Chromatographic Purity: Determined by HPLC (Method below).
« Water Content: Karl Fischer (KF) titration (Expected: 0.5 - 2.0% due to amide/hydroxy nature).
» Residual Solvent: GC-Headspace or TGA.[1]

« Inorganic Residue: Residue on Ignition (ROI) or TGA.

Step 3: Experimental Protocol (HPLC Method)

Objective: Separate the parent amine from potential oxidation byproducts and synthetic precursors (e.g., nitro-picolinamides).
e Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 um) or equivalent. Why? Excellent resolution for polar bases.
* Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Bulffer).
* Mobile Phase B: Acetonitrile.
* Flow Rate: 1.0 mL/min.
« Detection: UV @ 254 nm (aromatic core) and 210 nm (amide).
» Gradient:
o 0-2 min: 5% B (Isocratic hold to elute very polar salts)[1]
o 2-15 min: 5% - 60% B (Linear gradient)[1]
o 15-20 min: 60% - 95% B (Wash)[1]

Scientist's Note: The 3-hydroxy group makes this molecule an amphoteric zwitterion potential.[1] If peak tailing occurs, adjust Mobile Phase A pH to 6
ensure the pyridine nitrogen is deprotonated, or use an ion-pairing agent (though not recommended for MS compatibility).

Visualizing the Qualification Workflow

The following diagram outlines the decision logic for selecting and qualifying a vendor source for CAS 1255917-92-0.
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Source CAS 1255917-92-0

Select Vendor Tier

Budget > $1k/g \Budget < $500/g

Tier 1: Certified Provider Tier 2: Research Supplier
(LGCI/TRC) (MCE/BOC/BLD)

Full Characterization

In-House Qualification
(Mandatory)

Identity Check
(1H-NMR + MS)

Purity Check
(HPLC Area %)

Re-test

Potency Assignment
(Mass Balance: KF + TGA + ROI)

Is Potency > 98.0%?

Recrystallize
(EtOH/Water)

Release as Primary Standard

Click to download full resolution via product page
Caption: Workflow for converting commercial CAS 1255917-92-0 into a qualified Reference Standard.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

* 1. CAS 9002-92-0: Polyethylene glycol lauryl ether [cymitquimica.com]

¢ 2. 4-amino-3-hydroxy-N,N-dimethyl-pyridine-2-carboxamide 95% | CAS: 1255917-92-0 | AChemBlock [achemblock.com]
o 3. 1076-23-9|3-Hydroxy-N,N-dimethylpicolinamide|BLD Pharm [bldpharm.com]

¢ 4. 4-amino-3-hydroxy-N,N-dimethylpicolinamide | 1255917-92-0 [chemicalbook.com]

¢ 5. PubChemlLite - 4-amino-3-hydroxy-n,n-dimethylpicolinamide (C8H11N302) [pubchemlite.lcsb.uni.lu]

¢ 6. Chemie Brunschwig | Combi-Blocks [chemie-brunschwig.ch]

» To cite this document: BenchChem. [Benchmarking Reference Standards for CAS 1255917-92-0]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12106117/docs#benchmarking-reference-standards-for-cas-1255917-92-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, uast

empowering scientists and researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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